molecular formula C12H17BO2 B091828 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane CAS No. 15961-35-0

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

Cat. No.: B091828
CAS No.: 15961-35-0
M. Wt: 204.08 g/mol
InChI Key: QTHVGJPLXHEIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane typically involves the reaction of benzeneboronic acid with hexylene glycol. The reaction proceeds through an esterification process, forming the cyclic ester . The reaction conditions generally require a dehydrating agent to facilitate the removal of water formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Scientific Research Applications

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions.

    Medicine: Research into boron-based drugs often involves this compound due to its stability and reactivity.

    Industry: It is used in the development of new materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various biomolecules. The boron atom in the compound can interact with hydroxyl and amino groups, forming stable boronate esters.

Comparison with Similar Compounds

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:

Properties

IUPAC Name

4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHVGJPLXHEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550657
Record name 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15961-35-0
Record name 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.